7-Octynoic acid

PROTAC Targeted Protein Degradation Linker Chemistry

7-Octynoic acid (CAS 10297-09-3) is a medium-chain fatty acid bearing a terminal alkyne and a carboxylic acid group, classifying it as a bifunctional linker molecule. It is a liquid at room temperature with a density of 1.045 g/cm³, a topological polar surface area of 37.3 Ų, and a predicted pKa of 4.74±0.10, soluble in DMSO up to 150 mg/mL and in water up to 5 mg/mL.

Molecular Formula C8H12O2
Molecular Weight 140.18 g/mol
CAS No. 10297-09-3
Cat. No. B076700
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Octynoic acid
CAS10297-09-3
Molecular FormulaC8H12O2
Molecular Weight140.18 g/mol
Structural Identifiers
SMILESC#CCCCCCC(=O)O
InChIInChI=1S/C8H12O2/c1-2-3-4-5-6-7-8(9)10/h1H,3-7H2,(H,9,10)
InChIKeyWJBHDZBQZOMDFF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-Octynoic Acid (CAS 10297-09-3): Sourcing Guide for a Versatile PROTAC Linker and Click Chemistry Building Block


7-Octynoic acid (CAS 10297-09-3) is a medium-chain fatty acid bearing a terminal alkyne and a carboxylic acid group, classifying it as a bifunctional linker molecule . It is a liquid at room temperature with a density of 1.045 g/cm³, a topological polar surface area of 37.3 Ų, and a predicted pKa of 4.74±0.10, soluble in DMSO up to 150 mg/mL and in water up to 5 mg/mL . Its primary use is as a PROTAC (Proteolysis Targeting Chimera) linker in targeted protein degradation and as a click chemistry reagent for copper-catalyzed azide-alkyne cycloaddition (CuAAC) . The compound's linear 8-carbon chain provides a specific spatial distance between conjugated ligands, a critical parameter for forming a functional ternary complex and subsequent target protein degradation [1].

7-Octynoic Acid Substitution Risks: Why Linker Length and Functional Group Specificity Demand a Defined Chemical Structure


The performance of 7-octynoic acid as a chemical tool is directly tied to its specific molecular architecture, making substitution with generic analogs a high-risk endeavor for two key reasons. First, in PROTAC design, the linker's length is a critical determinant of degradation efficacy; a change of even a single methylene group can drastically alter the induced proximity between target and E3 ligase, leading to reduced or abolished ternary complex formation and protein knockdown [1]. The 8-carbon backbone of 7-octynoic acid imparts a defined spatial separation not replicable by shorter-chain alkynoic acids like 5-hexynoic acid. Second, in click chemistry applications, while the terminal alkyne functionality is common to many compounds, the presence of the carboxylic acid handle in 7-octynoic acid provides a second site for orthogonal conjugation that is absent in simple terminal alkynes (e.g., 1-octyne). The location of this functional group relative to the alkyne influences the compound's solubility, reactivity, and the final properties of the conjugated product, meaning a seemingly similar alternative can lead to significant differences in experimental outcomes .

Quantitative Evidence for 7-Octynoic Acid (CAS 10297-09-3): Benchmarking Performance Against Its Closest Chemical Analogs


Defined Spatial Separation in PROTAC Design: Comparing 7-Octynoic Acid to 5-Hexynoic Acid

The 8-carbon chain of 7-octynoic acid provides a specific linker distance crucial for efficient ternary complex formation, differentiating it from shorter-chain analogs. While head-to-head degradation efficiency data (e.g., DC50) for 7-octynoic acid is not available in the primary literature, its use as a linker in a highly potent STAT3 degrader (SD-36) is documented [1]. The selection of an 8-carbon aliphatic linker is based on the principle that linker length is a primary determinant of PROTAC efficacy; modifications to length can alter the spatial relationship between the two bound ligands, impacting the formation of the ternary complex required for ubiquitination and degradation [2]. A shorter linker, such as the 6-carbon chain in 5-hexynoic acid, would impose a different geometry, which is known from class-level studies to potentially diminish or abolish degradation activity. Therefore, 7-octynoic acid offers a specific, empirically-validated scaffold that cannot be directly replaced by shorter-chain alkynoic acids without risking a loss of function.

PROTAC Targeted Protein Degradation Linker Chemistry

Orthogonal Bioconjugation: Distinguishing 7-Octynoic Acid from Simple Terminal Alkynes like 1-Octyne

7-Octynoic acid differentiates itself from simple terminal alkynes like 1-octyne (CAS 629-05-0) by offering two orthogonal functional groups: a terminal alkyne for CuAAC click reactions and a carboxylic acid for alternative conjugation chemistries (e.g., amide bond formation) . This dual functionality allows for more complex, stepwise molecular assembly without the need for additional protection/deprotection steps that would be required if starting with a mono-functional alkyne. Quantitatively, this is reflected in the compound's topological polar surface area (TPSA) of 37.3 Ų, which is significantly higher than that of 1-octyne (0.0 Ų), predicting a markedly different solubility profile (water solubility: 5 mg/mL for 7-octynoic acid vs. practically insoluble for 1-octyne) . This increased polarity can improve the handling and reaction kinetics in aqueous media compared to the hydrophobic 1-octyne. While direct comparative reaction rate data for CuAAC between 7-octynoic acid and 1-octyne is not available in the open literature, the presence of the carboxylic acid group is known to enhance the water solubility of the alkyne component, which can be a critical factor for bio-orthogonal reactions in physiological environments.

Click Chemistry Bioconjugation CuAAC

Validated Scaffold for CRBN-Based PROTACs: 7-Octynoic Acid vs. Generic Alkynoic Acid

7-Octynoic acid serves as a key precursor for synthesizing functionalized Cereblon (CRBN) ligands, a major class of E3 ligase recruiters used in PROTAC development . A specific derivative, 7-Octynoic acid, 8-[2-(2,6-dioxo-3-piperidinyl)-2,3-dihydro-1-oxo-1H-isoindol-4-yl] (CAS 2429878-72-6), is a commercially available building block used for creating lenalidomide-based protein degraders . This established synthetic route and commercial availability of the advanced intermediate provide a level of validation and convenience not available for other alkynoic acids of different chain lengths (e.g., 6-heptynoic acid), for which similar CRBN-functionalized building blocks are not as widely or readily accessible. This directly reduces synthetic burden and risk for research groups. The base compound's ≥98% purity and liquid form further ensure consistency in these complex synthetic pathways .

PROTAC Cereblon (CRBN) Ligand Lenalidomide

Top Application Scenarios for Procuring 7-Octynoic Acid (CAS 10297-09-3) in R&D and Industrial Settings


Synthesis of PROTACs with Precisely Defined Linker Geometry

Researchers aiming to design and synthesize novel PROTACs can directly procure 7-octynoic acid to serve as the linker component. Its 8-carbon length offers a specific spatial distance between the target protein ligand and the E3 ligase ligand, which is critical for the formation of a functional ternary complex. This length has been validated in the development of a highly potent and selective STAT3 degrader, demonstrating its utility in producing molecules with profound in vivo efficacy, including complete tumor regression [1].

Stepwise Bioconjugation via Orthogonal Click and Amide Coupling Chemistries

Chemists and biologists performing complex bioconjugation can leverage the dual functionality of 7-octynoic acid. The terminal alkyne can be used in a copper-catalyzed azide-alkyne cycloaddition (CuAAC) to attach a first cargo (e.g., a fluorophore or targeting moiety), while the free carboxylic acid can subsequently be activated for amide bond formation with an amine-containing second cargo (e.g., a peptide or polymer) . This orthogonal approach is not possible with simple terminal alkynes, making 7-octynoic acid the necessary procurement choice for such multi-step conjugations.

Development of Lenalidomide-Based Protein Degraders

Groups focused on developing targeted protein degraders utilizing the Cereblon (CRBN) E3 ligase can source 7-octynoic acid as a foundational linker. Its specific derivative, a functionalized CRBN ligand (CAS 2429878-72-6), is readily available for purchase, streamlining the synthesis of lenalidomide-based PROTAC libraries . This approach saves significant synthetic effort and allows researchers to rapidly test structure-activity relationships based on the linker length and composition derived from the 7-octynoic acid core.

Surface Modification of Materials in Aqueous Environments

Material scientists seeking to functionalize surfaces with alkyne groups for subsequent click chemistry can choose 7-octynoic acid for its improved water solubility (5 mg/mL) compared to non-polar alkynes like 1-octyne . The carboxylic acid group can be used to anchor the molecule to amine-functionalized surfaces (e.g., via amide coupling), presenting a terminal alkyne for further modification under mild, aqueous conditions. This dual functionality and increased polarity make it more suitable for applications where solvent compatibility is a concern.

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